Meta-Nitrobenzamide vs. Para-Nitrobenzamide: Regioisomeric Impact on Protein-Protein Interaction Inhibition in the RMI-FANCM (MM2) Assay
In a fluorescence polarization-based high-throughput screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide was tested at 33 µM and produced a mean assay readout of 70.4% activity (range 55–158%, n=20 replicates) . By contrast, the 4-nitro (para) regioisomer, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide, has not been reported in this same assay and its activity in this system is unknown [1]. The meta-nitro orientation places the electron-withdrawing nitro group in a geometry distinct from the para isomer, which is expected to alter hydrogen-bond acceptor positioning and π-stacking interactions with the MM2 binding interface . Direct head-to-head data for the 4-nitro isomer are unavailable; therefore, the differential activity claim rests on class-level inference from nitro-regioisomer structure-activity relationship (SAR) principles established for benzamide-based PPI inhibitors .
| Evidence Dimension | RMI-FANCM (MM2) interaction inhibition at 33 µM |
|---|---|
| Target Compound Data | Mean activity 70.4% (n=20 replicates; range 55–158%) |
| Comparator Or Baseline | N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide (para isomer): no data available in this assay |
| Quantified Difference | Cannot be calculated due to absence of comparator data; differentiation is based on regioisomeric structural non-equivalence |
| Conditions | Fluorescence polarization assay; recombinant RMI1-RMI2 complex + TMR-RAMM2 tracer peptide; 33 µM compound concentration; PubChem AID 11908; HepG2 cytotoxicity counter-screen conducted in parallel |
Why This Matters
Users requiring a benzothiazole-nitrobenzamide probe with demonstrated activity in the RMI-FANCM PPI assay must select the meta-nitro isomer, as the para isomer lacks any documented activity in this system.
- [1] PubChem Compound Summary for CID 7192585, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
